![molecular formula C7H4Br5O3P B12601871 [(Pentabromophenyl)methyl]phosphonic acid CAS No. 915376-54-4](/img/structure/B12601871.png)
[(Pentabromophenyl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Pentabromophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pentabromophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentabromophenyl)methyl]phosphonic acid typically involves the reaction of pentabromobenzyl chloride with a suitable phosphonic acid derivative. One common method is the reaction of pentabromobenzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(Pentabromophenyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
[(Pentabromophenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: It may be explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or pathways.
Industry: The compound can be used in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(Pentabromophenyl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The pentabromophenylmethyl moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
[(Pentabromophenyl)methyl]phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their reactivity and applications.
Phosphinic acid derivatives: These compounds have a different oxidation state of phosphorus and exhibit distinct chemical properties.
Phosphonates: These compounds are esters of phosphonic acid and have different solubility and reactivity profiles.
The uniqueness of this compound lies in its combination of a highly brominated phenyl ring and a phosphonic acid group, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
915376-54-4 |
|---|---|
Fórmula molecular |
C7H4Br5O3P |
Peso molecular |
566.60 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentabromophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H4Br5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15) |
Clave InChI |
ZREUDFZXRGHRNT-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



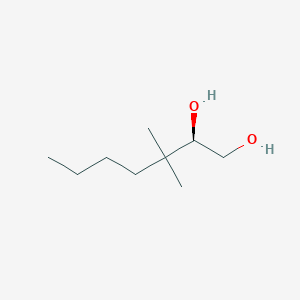
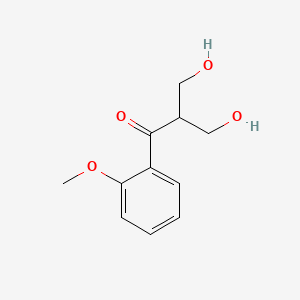
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
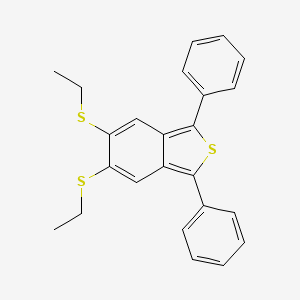

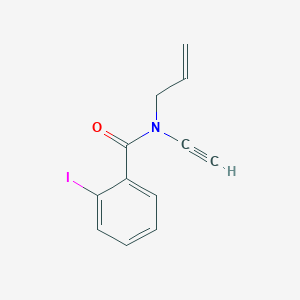
![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
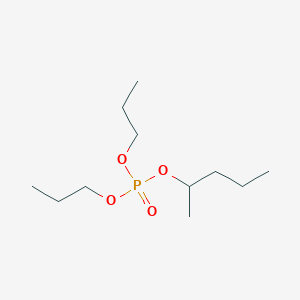
![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)
